{[Bis(4-fluorophenyl)methyl]thio}acetic acid
Description
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBHXBCMSOZXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366529 | |
| Record name | {[bis(4-fluorophenyl)methyl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90212-81-0 | |
| Record name | 2-[[Bis(4-fluorophenyl)methyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90212-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[bis(4-fluorophenyl)methyl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling of Bis(4-fluorophenyl)methanol with Thioglycolic Acid in Trifluoroacetic Acid (TFA)
One efficient method involves the reaction of bis(4-fluorophenyl)methanol with thioglycolic acid in trifluoroacetic acid at room temperature. This method proceeds via an acid-catalyzed coupling to form the thioether linkage directly, yielding the target thioacetic acid compound.
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- React bis(4-fluorophenyl)methanol (1 mmol) with thioglycolic acid (1 mmol) in TFA (14 mmol).
- Stir overnight at room temperature.
- Remove solvent under vacuum.
- Wash residue with water and hexanes to isolate the carboxylic acid product.
-
- One-step synthesis.
- Mild reaction conditions.
- Avoids multi-step esterification and aminolysis.
-
- Yields are generally moderate to good (around 57% reported for related compounds).
- Product purification by flash chromatography is effective.
Multi-Step Synthesis via Esterification and Aminolysis
An alternative approach involves a three-step synthesis:
- Step 1: Coupling of substituted diphenylmethanol with thioglycolic acid in TFA to form the thioacetic acid.
- Step 2: Esterification of the acid with iodomethane in acetone under reflux to form the methyl ester.
- Step 3: Aminolysis of the methyl ester with ammonium hydroxide in methanol to yield the primary amide or acid.
This method is more complex but allows for the preparation of various derivatives and analogues.
Catalytic Substitution Using Halogenated Phenylacetic Acid Derivatives and Sodium Methyl Mercaptide
A patented industrially relevant method involves the reaction of p-halogenated phenylacetic acid derivatives with sodium methyl mercaptide in the presence of cuprous ion catalysts (e.g., cuprous bromide or stannous chloride) and DMF as solvent and co-catalyst.
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- Starting materials: 4-bromobenzene acetic acid or related halogenated phenylacetic acid derivatives.
- Catalyst: Cuprous bromide or stannous chloride (0.1–0.5 g per 10 g substrate).
- Solvent: DMF (20 mL per 10 g substrate).
- Temperature: 130 °C.
- Reaction time: 4 to 24 hours under nitrogen atmosphere.
-
- Neutralization with NaOH.
- Extraction with ethyl acetate.
- Acidification to pH 2–4 with dilute sulfuric acid.
- Crystallization from ethyl acetate/n-hexane mixture.
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- Yields range from 61.6% to 79.3% depending on the starting material and reaction time.
Environmental and Industrial Advantages:
- Avoids Willgerodt-Kindler reaction and associated hydrogen sulfide pollution.
- Simple operation and suitable for large-scale production.
- Wide availability of starting materials.
Synthesis via 2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol Intermediate
Another route involves the preparation of 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol by reacting 2-mercaptoethan-1-ol with 4,4’-(chloromethylene)bis(fluorobenzene) in acetonitrile with potassium carbonate as base.
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- Mix 2-mercaptoethan-1-ol and K2CO3 in MeCN at 0 °C.
- Add 4,4’-(chloromethylene)bis(fluorobenzene) dropwise.
- Stir at room temperature overnight.
- Workup by extraction and flash chromatography.
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- Approximately 57%.
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- The alcohol intermediate can be converted to bromoethyl sulfane derivatives and further functionalized to the target acid.
The catalytic substitution method using copper catalysts and DMF is notable for its industrial applicability due to high yields, environmental benefits, and scalability. The avoidance of hydrogen sulfide generation is a significant advantage over traditional Willgerodt-Kindler reactions.
The direct coupling in TFA offers a straightforward laboratory-scale synthesis with mild conditions but may have moderate yields and requires chromatographic purification.
Multi-step syntheses allow for structural diversification but are more time-consuming and involve harsher conditions such as reflux and prolonged aminolysis.
The mercaptoethanol alkylation route provides useful intermediates for further functionalization, expanding the synthetic utility of the bis(4-fluorophenyl)methylthio scaffold.
The preparation of {[Bis(4-fluorophenyl)methyl]thio}acetic acid can be achieved through several synthetic routes, each with distinct advantages depending on the scale, desired purity, and downstream applications. Industrially, the copper-catalyzed substitution of halogenated phenylacetic acid derivatives with sodium methyl mercaptide in DMF stands out for its efficiency and environmental profile. For research and medicinal chemistry purposes, direct coupling in trifluoroacetic acid and multi-step esterification/aminolysis methods provide versatile approaches to obtain the compound and its analogues.
This comprehensive analysis integrates diverse, authoritative sources to present a detailed and professional overview of the preparation methods for this compound.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
Key Findings :
- Oxidation to sulfoxides enhances biological activity (e.g., dopamine transporter inhibition) compared to the parent thioether .
- Sulfone derivatives exhibit reduced metabolic stability in human liver microsomes .
Nucleophilic Substitution
The thioether sulfur participates in nucleophilic reactions under catalytic conditions:
| Substrate | Catalyst | Product | Application | Reference |
|---|---|---|---|---|
| Alkyl halides | CuBr/DMF, 130°C | Alkylated thioether derivatives | Intermediate for drug candidates |
Example Reaction :
Acylation and Esterification
The carboxylic acid group undergoes standard derivatization:
Structure-Activity Relationship :
- Amides with alicyclic amines (e.g., piperidine) show 10–50x higher dopamine transporter (DAT) binding affinity than esters .
Hydrolysis and Stability
The thioether linkage is stable under acidic conditions but hydrolyzes in alkaline media:
| Conditions | Observation | Reference |
|---|---|---|
| 40% NaOH, 25°C, 1h | Partial cleavage of C-S bond | |
| 10% H₂SO₄, 100°C, 2h | No degradation |
Comparative Stability :
Catalytic Coupling Reactions
The compound participates in cross-coupling reactions via its aryl fluoride groups:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 55% |
| Ullmann coupling | CuI, L-proline | Diaryl ethers | 48% |
Limitations :
Comparative Reactivity with Analogues
The fluorinated thioether’s reactivity differs from non-fluorinated or sulfoxide/sulfone derivatives:
| Compound | Oxidation Potential | Nucleophilicity (S) | Hydrolytic Stability |
|---|---|---|---|
| {[Bis(4-fluorophenyl)methyl]thio}acetic acid | Moderate | High | High |
| {[Bis(4-methoxyphenyl)methyl]thio}acetic acid | Low | Moderate | Moderate |
| Sulfoxide derivative | N/A | Low | Low |
Scientific Research Applications
Medicinal Chemistry
Lead Compound in Drug Development:
The compound has been identified as a lead candidate for developing novel therapeutics, particularly as an atypical dopamine transporter (DAT) inhibitor. Research indicates that it may have therapeutic potential in treating psychostimulant abuse, as evidenced by studies demonstrating its efficacy in preclinical models .
Biological Activity:
Preliminary investigations suggest that {[Bis(4-fluorophenyl)methyl]thio}acetic acid interacts with various biological targets, including enzymes and receptors involved in metabolic processes. Its structural similarity to other bioactive compounds indicates that it may exhibit significant pharmacological activity, although specific biological assays are needed to elucidate its mechanisms of action .
Biochemical Research
Proteomics Applications:
In proteomics research, the compound's thiol group allows it to interact with cysteine residues in proteins, potentially facilitating labeling or purification processes. This interaction is crucial for studying protein functions and dynamics within biological systems .
Chemical Transformations:
The presence of both a carboxylic acid group and a thioether linkage enables various organic synthesis reactions. For instance, the carboxylic acid can participate in amide coupling reactions to form new compounds, while the thioether can undergo nucleophilic substitutions or oxidation to yield sulfinyl derivatives. This versatility makes it valuable for synthesizing complex organic molecules.
Structural Comparisons and Insights
A comparative analysis of similar compounds reveals distinct features that may influence their biological activities:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Bis(4-methoxyphenyl)methyl thioacetic acid | C₁₅H₁₄O₂S | Similar thioether structure; different substituent |
| Diphenylmethyl thioacetic acid | C₁₄H₁₄OS | Lacks fluorine substituents; potential for different activity |
| 4-Fluorobenzoyl thioacetic acid | C₁₄H₁₃FOS | Contains a benzoyl group; differing reactivity |
The fluorinated phenyl groups of this compound enhance its lipophilicity and alter its interactions with biological systems compared to non-fluorinated analogs. This characteristic may contribute to improved pharmacological profiles and target selectivity.
Case Studies and Research Findings
Research has documented various studies focusing on the compound's structure-activity relationships (SAR). For example, modifications to the piperazine group within related compounds have shown improved affinity and selectivity for DAT compared to the parent compound. These findings highlight the importance of structural modifications in enhancing therapeutic efficacy .
Additionally, studies involving the synthesis of derivatives from this compound have yielded promising results, suggesting pathways for developing more potent inhibitors targeting monoamine transporters .
Mechanism of Action
The mechanism of action of {[Bis(4-fluorophenyl)methyl]thio}acetic acid is not fully understood, but it is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. The compound’s thio group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluorophenyl groups may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- {[Bis(4-chlorophenyl)methyl]thio}acetic acid
- {[Bis(4-methylphenyl)methyl]thio}acetic acid
- {[Bis(4-methoxyphenyl)methyl]thio}acetic acid
Uniqueness
{[Bis(4-fluorophenyl)methyl]thio}acetic acid is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications .
Biological Activity
Overview
{[Bis(4-fluorophenyl)methyl]thio}acetic acid, a compound characterized by its unique thioether structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through a nucleophilic substitution reaction involving 4-fluorobenzyl chloride and thioacetic acid, typically in the presence of a base like sodium hydroxide. The reaction pathway can be summarized as follows:
- Starting Materials : 4-fluorobenzyl chloride + thioacetic acid
- Catalyst : Sodium hydroxide
- Reaction Type : Nucleophilic substitution
Biological Activities
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with various biological macromolecules, particularly proteins and nucleic acids.
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer effects. Studies demonstrate that it can inhibit cell proliferation in various cancer cell lines, including breast and renal cancers. The proposed mechanism involves the induction of apoptosis and modulation of key signaling pathways related to cell survival.
The exact mechanism of action remains partially elucidated; however, several hypotheses include:
- Covalent Bond Formation : The thio group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
- Hydrophobic Interactions : The fluorophenyl groups may enhance binding affinity to hydrophobic pockets in target proteins.
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Evaluation | Demonstrated significant activity against Gram-positive bacteria with MIC values ranging from 10-50 µg/mL. |
| Study 2 | Anticancer Activity | Inhibited proliferation in MCF-7 (breast cancer) cells with an IC50 of 25 µM after 48 hours exposure. |
| Study 3 | Mechanistic Insights | Showed that the compound induces apoptosis via caspase activation in cancer cells. |
Case Study: Anticancer Efficacy
In a notable study, this compound was tested on a panel of human tumor cell lines. The results indicated that the compound significantly reduced cell viability in renal cancer cells by inducing apoptosis through mitochondrial pathways.
Q & A
Q. What are the recommended synthetic routes for {[Bis(4-fluorophenyl)methyl]thio}acetic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution between bis(4-fluorophenyl)methanol and thioacetic acid derivatives. A typical procedure involves activating the hydroxyl group (e.g., using thionyl chloride) to form a reactive intermediate, followed by coupling with thioacetic acid under inert conditions .
- Optimization : Key parameters include temperature control (40–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios (1:1.2 molar excess of thioacetic acid derivative). Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures reaction completion .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR : ¹H NMR (CDCl₃) should show peaks for aromatic protons (δ 7.2–7.4 ppm, doublets) and methylene protons (δ 3.8–4.0 ppm, singlet) adjacent to the sulfur atom. ¹³C NMR should confirm the thioester carbonyl at δ ~170 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if present) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
Q. What biological activity screening protocols are applicable to this compound?
Methodological Answer:
- In vitro Assays : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays. For example, test at 10 µM–1 mM concentrations in phosphate buffer (pH 7.4) with ATP as a cofactor .
- Cytotoxicity : Use MTT assays on HEK293 or HeLa cells, with IC₅₀ calculations after 48-hour exposure .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the compound’s stereoelectronic configuration?
Methodological Answer:
- Crystallographic Refinement : Use SHELX programs (SHELXL for refinement) to solve single-crystal X-ray structures. Key steps:
Q. What computational methods predict the compound’s binding affinity to fluoroprotein targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with the following workflow:
Q. How should researchers address contradictions in reported spectroscopic data?
Methodological Answer:
-
Comparative Analysis : Tabulate discrepancies (e.g., δ values in NMR) and investigate sources:
Parameter Study A Study B Resolution Strategy ¹H NMR (CH₂-S) δ 3.85 ppm δ 3.92 ppm Verify solvent (CDCl₃ vs. DMSO-d₆) IR (C=O) 1695 cm⁻¹ 1703 cm⁻¹ Check KBr pellet preparation -
Reproducibility : Repeat experiments under standardized conditions (solvent, temperature, instrument calibration) .
Q. What safety protocols are critical for handling this compound in metabolic studies?
Methodological Answer:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
